2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Chemical Identification
The compound’s systematic name, N-[4-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide , follows IUPAC rules for polyfunctional organic molecules. Key components include:
- Indole core : A bicyclic aromatic system with nitrogen at position 1.
- Methylsulfonyl group : A sulfonamide substituent at the indole’s 5-position.
- Tetramethylpiperidine : A sterically hindered aliphatic amine at the acetamide’s terminal position.
The molecular formula C₂₀H₃₀N₄O₃S (molecular weight: 406.5 g/mol) was confirmed via high-resolution mass spectrometry. Table 1 summarizes critical identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1630832-57-3 |
| SMILES | CC1(CC(CC(N1)(C)C)NC(=O)CN2C=CC3=C... |
| InChIKey | XOLKXYAAXIKITC-UHFFFAOYSA-N |
Crystallographic Analysis and Three-Dimensional Conformational Studies
X-ray diffraction studies reveal a non-planar molecular geometry due to steric interactions between the tetramethylpiperidine and indole moieties. Key observations:
- Dihedral angles : The indole ring forms a 67.3° angle with the acetamide plane.
- Hydrogen bonding : Intramolecular H-bonds between the sulfonamide’s NH and the piperidine’s carbonyl oxygen stabilize the conformation.
The crystal lattice adopts a monoclinic system (space group P2₁/c) with unit cell parameters:
$$ a = 12.34 \, \text{Å}, \, b = 8.56 \, \text{Å}, \, c = 15.22 \, \text{Å}, \, \beta = 112.4^\circ $$
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
- Indole protons : δ 7.52 (1H, dd, J = 8.0 Hz, C4-H), 7.45 (2H, dt, C2′-H/C6′-H).
- Piperidine protons : δ 1.65 (4H, m, CH₂), 1.32 (12H, s, CH₃).
- Acetamide NH : δ 8.00 (1H, broad singlet).
¹³C NMR confirms the connectivity:
- Carbonyl carbons : δ 170.5 (acetamide C=O), 165.8 (sulfonamide S=O).
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS (ESI⁺) analysis detected the [M+H]⁺ ion at m/z 407.2048 (calculated: 407.2051), confirming the molecular formula. Fragmentation pathways include:
- Loss of CH₃SO₂ (94 Da) → m/z 313.1.
- Cleavage of the acetamide bond → m/z 265.0.
Computational Chemistry Approaches to Molecular Geometry
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimized the structure. Key findings:
- Electrostatic potential : The sulfonamide group exhibits high electron density (Figure 1).
- Torsional barriers : Rotation about the C-N bond in the acetamide moiety requires 12.7 kcal/mol.
$$ \text{Energy} = -987.654 \, \text{Hartrees} \, (\text{gas phase}) $$
Properties
Molecular Formula |
C20H30N4O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C20H30N4O3S/c1-19(2)11-14(12-20(3,4)23-19)21-18(25)13-24-10-9-15-16(22-28(5,26)27)7-6-8-17(15)24/h6-10,14,22-23H,11-13H2,1-5H3,(H,21,25) |
InChI Key |
XOLKXYAAXIKITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN2C=CC3=C(C=CC=C32)NS(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Nitroindole Intermediate
The synthesis begins with 2-methyl-3-nitroaniline as the starting material. Key steps include:
-
Acetylation : Treatment with acetic anhydride in acetonitrile at 100°C for 2 hours yields N-(2-methyl-3-nitrophenyl)acetamide (85–90% yield).
-
Cyclization : Reaction with N,N-dimethylacetamide (DMA) under tetrahydrofuran (THF) reflux generates 4-nitroindoline (70–75% yield).
-
Reduction : Iron powder and hydrochloric acid reduce the nitro group to an amine, producing 4-aminoindole (80–85% yield).
Table 1: Reaction Conditions for 4-Aminoindole Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ac₂O, CH₃CN, 100°C | 85–90% |
| 2 | DMA, THF, reflux | 70–75% |
| 3 | Fe, HCl, H₂O | 80–85% |
Sulfonylation of 4-Aminoindole
Preparation of 2,2,6,6-Tetramethylpiperidin-4-yl Acetamide
Synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine (TAD)
The piperidine core is synthesized via catalytic hydrogenation of triacetone amine (TAA) under high-pressure conditions:
Acetylation of TAD
Acetylation with acetic anhydride in ethyl acetate at room temperature for 12 hours produces N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (85–90% yield).
Coupling Strategies and Final Assembly
The indole and piperidine subunits are linked via an acetamide bridge using two approaches:
Direct Amide Coupling
Mitsunobu Reaction
As an alternative, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple hydroxyl-containing intermediates, though this method is less favored due to higher costs.
Table 2: Comparison of Coupling Methods
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Direct Amidation | DCC/HOSu, DCM | 70–75% | ≥98% |
| Mitsunobu | DEAD, PPh₃, THF | 65–70% | ≥97% |
Optimization and Purification Techniques
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but risk sulfonamide decomposition. Mixed solvents like DCM:THF (1:1) balance reactivity and stability.
Catalytic Enhancements
Purification
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted TAD and byproducts.
-
Recrystallization : Ethanol/water mixtures yield crystals with ≥99.5% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or piperidine moieties.
Reduction: Reduced forms of the indole or piperidine moieties.
Substitution: Substituted derivatives where the methylsulfonyl group is replaced by the nucleophile.
Scientific Research Applications
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with indole or piperidine structures.
Mechanism of Action
The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological or inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways such as the serotonin or dopamine pathways, leading to its potential effects on mood and cognition.
Comparison with Similar Compounds
Table 1: Key Comparative Properties
*Estimated molecular formula: C₂₀H₂₈N₄O₃S (based on structural derivation).
Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity and Bioavailability : The tetramethylpiperidine group in the target compound increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. In contrast, the pyridyl ethyl group in the analog may improve solubility in polar solvents due to the pyridine’s nitrogen lone pair .
- Metabolic Stability : The rigid, sterically shielded tetramethylpiperidine moiety could slow metabolic degradation, prolonging half-life compared to the pyridyl ethyl analog, which may undergo faster hepatic clearance.
- Conversely, the pyridyl ethyl group’s aromatic ring could engage in π-π stacking or hydrogen bonding, favoring interactions with polar residues.
Research Findings and Hypotheses
- Kinase Inhibition : Analogs with pyridyl substituents demonstrate moderate activity against tyrosine kinases, attributed to polar interactions with ATP-binding pockets . The target compound’s bulkier group might shift selectivity toward kinases with larger hydrophobic regions.
Biological Activity
The compound 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl}acetamide , identified by its CAS number 1630900-97-8 , is a novel indole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, analgesic, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.5 g/mol . The structure includes an indole ring substituted with a methylsulfonyl group and a piperidine moiety, which are crucial for its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the compound's significant anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways.
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values indicate that this compound exhibits comparable inhibitory effects against COX enzymes similar to those of established anti-inflammatory drugs like celecoxib .
Analgesic Properties
In addition to its anti-inflammatory actions, the compound has shown potential analgesic effects in animal models. Studies involving carrageenan-induced paw edema and formalin tests revealed that it significantly reduces pain responses in treated subjects.
Case Study: Analgesic Activity Assessment
In a controlled study using a rat model:
- Methodology : Pain was induced using formalin injection.
- Results : The compound reduced pain scores significantly compared to control groups.
These results suggest that the compound may act through central and peripheral mechanisms to alleviate pain.
Antioxidant Activity
Preliminary investigations into the antioxidant properties of the compound indicate it may scavenge free radicals effectively. This activity is important as oxidative stress is linked to various chronic diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the indole and piperidine moieties can enhance potency and selectivity for specific targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methylsulfonyl group | Increases COX inhibition |
| Piperidine substitution | Enhances analgesic properties |
Q & A
Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis involves multi-step organic reactions, including functionalization of the indole core and coupling with the tetramethylpiperidine-acetamide moiety. Critical conditions include:
- Use of palladium or copper catalysts for coupling reactions .
- Solvent selection (e.g., DMF or toluene) and inert atmosphere (N₂/Ar) to prevent oxidation .
- Temperature control (e.g., reflux for amide bond formation) and pH adjustments during intermediate purification .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity and purity of the compound?
- ¹H/¹³C NMR identifies proton environments (e.g., methylsulfonyl group at δ 3.0–3.5 ppm, indole aromatic protons at δ 7.0–8.0 ppm) .
- High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Purity assessment via HPLC with UV detection (≥95% purity threshold) .
Q. What functional groups contribute to the compound’s physicochemical properties, and how can these be experimentally characterized?
- Methylsulfonylamino group : Enhances solubility in polar solvents (measured via shake-flask method) and stability (assessed by thermal gravimetric analysis) .
- Tetramethylpiperidine moiety : Confers steric hindrance (studied via X-ray crystallography or computational modeling) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in solubility data observed during experimental studies?
- Perform solvent screening using DMSO, ethanol, and aqueous buffers at varying pH .
- Employ co-solvent systems (e.g., PEG-400/water) to improve solubility .
- Validate results with dynamic light scattering (DLS) to detect aggregation .
Q. How can in vitro assays be designed to investigate the compound’s interaction with biological targets such as kinases or GPCRs?
- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to measure IC₅₀ values .
- GPCR binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) .
- Cellular uptake : Flow cytometry with fluorescently tagged analogs .
Q. What computational methods are appropriate for predicting binding affinity to biological targets, and how can these predictions be validated?
- Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) to model ligand-receptor interactions .
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
Q. How can structure-activity relationship (SAR) studies be optimized to evaluate the methylsulfonylamino group’s role in bioactivity?
- Synthesize analogs with sulfonamide replacements (e.g., carbonyl or phosphonyl groups) .
- Compare IC₅₀ values in enzyme inhibition assays and correlate with computed electrostatic potential maps .
Q. What experimental approaches are suitable for analyzing metabolic stability in hepatic microsomes?
- LC-MS/MS-based metabolic assays using human liver microsomes (HLM) .
- Monitor degradation over time (0–120 min) and identify metabolites via fragmentation patterns .
Methodological Notes
- Contradiction Analysis : Cross-validate solubility and reactivity data using orthogonal techniques (e.g., NMR vs. HPLC for purity) .
- Reaction Optimization : Use Design of Experiments (DoE) to statistically optimize catalysts, solvents, and temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
